molecular formula C21H19F3N2O2 B2602605 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 851407-67-5

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2602605
CAS RN: 851407-67-5
M. Wt: 388.39
InChI Key: XIICCPOLTOJHJH-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Pathways and Reactivity : Research demonstrates the compound's involvement in synthetic pathways for creating complex organic structures. For instance, N-(Dichlormethylene)benzamide, a related compound, reacts with 2-aminoquinoline to yield N-benzoylguanidine derivatives and condensed oxo-s-triazine structures, showcasing a method for synthesizing condensed triazines and triazoles (Reimlinge, Billiau, & Lingier, 1976). This illustrates the potential for similar compounds, including N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide, to serve as intermediates in complex organic syntheses.

  • Cobalt-Promoted Dimerization : Another study presents a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides, demonstrating the feasibility of using metal catalysis to facilitate the dimerization of compounds with similar structures to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide (Grigorjeva & Daugulis, 2015).

  • Direct Carbonylation : Research on the direct carbonylation of aminoquinoline benzamides underlines the adaptability of these compounds in carbonylation reactions, potentially extending to the carbonylation of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide (Grigorjeva & Daugulis, 2014).

  • Regioselective N-ethylation : The study on regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the specific reactions and selectivity of compounds in the quinoline family, which could be relevant for modifying or understanding the reactivity of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(trifluoromethyl)benzamide (Batalha et al., 2019).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-6-7-14-10-16(20(28)26-18(14)13(12)2)8-9-25-19(27)15-4-3-5-17(11-15)21(22,23)24/h3-7,10-11H,8-9H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICCPOLTOJHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

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